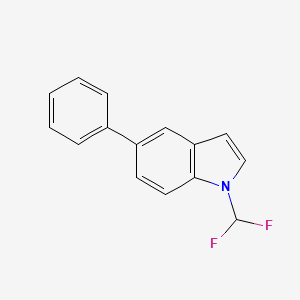

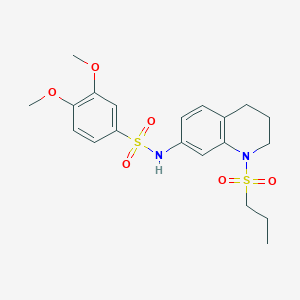

![molecular formula C21H16ClN5O3S2 B2499018 3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-36-1](/img/structure/B2499018.png)

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines represent a class of compounds that have garnered interest for their potential biological activities, including acting as serotonin 5-HT6 receptor antagonists. These compounds, such as 3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, are part of a broader investigation into their pharmacological potential and chemical properties.

Synthesis Analysis

The synthesis of these compounds involves multiple steps, including chlorination, aminisation, and cyclization reactions. For example, the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists demonstrate complex synthetic routes to achieve the desired structures with high affinity and selectivity for the serotonin 5-HT6 receptor (Ivachtchenko et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques and X-ray crystallography. For instance, studies on compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have provided insights into their crystal structure, demonstrating their arrangement in the triclinic system and space group P-1, which could give clues to the structural characteristics of the compound of interest (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical behavior, including reactions with active methylene compounds, hydrazine hydrate, and hydroxylamine, has been explored in compounds with related structures. These reactions allow for the synthesis of derivatives with varied substituents, potentially modifying the compound's biological activity or physical properties (T. Farghaly, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Biological Study

The synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been explored for their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have shown significant activity in functional assays and receptor binding affinity, highlighting their potential for therapeutic applications in treating disorders associated with the serotonin system (Ivachtchenko et al., 2010).

Antimicrobial and Antifungal Activities

The development and antimicrobial evaluation of novel 1,2,4-triazole derivatives, including structures similar to the specified compound, have been conducted. These studies demonstrate the potential of such compounds to possess good to moderate activities against a range of microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural motif with the specified compound, has shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This points to the utility of such compounds in agricultural applications, providing a chemical basis for controlling unwanted plant growth (Moran, 2003).

Aurora-A Kinase Inhibitors

A study on the synthesis of fused pyrimidine derivatives, including triazolo and pyrazolo pyrimidines with a phenylsulfonyl moiety, has identified compounds with significant cytotoxic activity against colon tumor cell lines, highlighting their potential as Aurora-A kinase inhibitors. This illustrates the application of such compounds in cancer research, providing insights into novel therapeutic targets (Shaaban et al., 2011).

Anticancer Activity

The synthesis of compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and their evaluation for anticancer activity demonstrates the potential of such molecules in medicinal chemistry for developing new anticancer therapies. These compounds have shown moderate anticancer activity, indicating their relevance in the search for new therapeutic agents (Lu Jiu-fu et al., 2015).

Direcciones Futuras

The future directions for research on this compound could potentially involve further exploration of its anticancer activity, as well as the development of more potent and efficacious drugs with a pyrimidine scaffold . Additionally, further studies could be conducted to better understand the compound’s physical and chemical properties, as well as its safety profile.

Propiedades

IUPAC Name |

10-(3-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O3S2/c1-30-17-8-3-2-5-13(17)12-23-19-18-16(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGNPPLSPXVGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

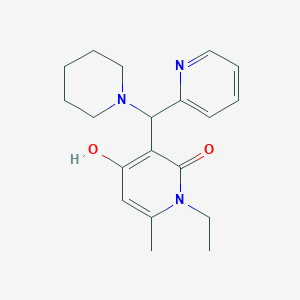

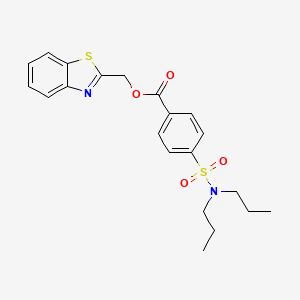

![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)

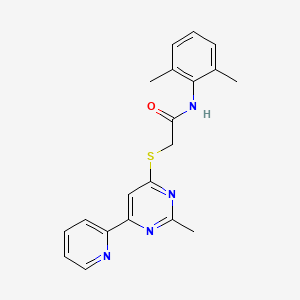

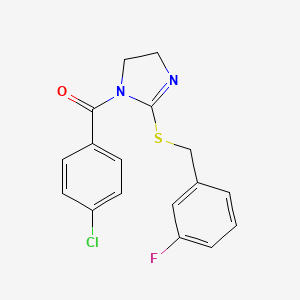

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

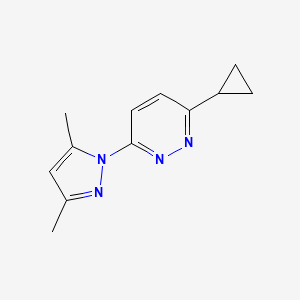

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)